5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylsulfonyl-1H-imidazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methylsulfonyl-1H-imidazole-4-carboxylic acid
- 5-methyl-1H-imidazole-4-carboxylic acid
- 2-methyl-1H-imidazole-4-carboxylic acid
Uniqueness
5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H8N2O4S |
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Molecular Weight |
204.21 g/mol |
IUPAC Name |
5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4S/c1-3-4(5(9)10)8-6(7-3)13(2,11)12/h1-2H3,(H,7,8)(H,9,10) |
InChI Key |
CRIADVASKGDOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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